Cas no 1447607-31-9 (2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid)

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-HYDROXYCYCLOHEXYL)PYRIMIDINE-5-CARBOXYLIC ACID
- 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid
-
- インチ: 1S/C11H14N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h5-7,9,14H,1-4H2,(H,15,16)
- InChIKey: BATQTWBLBLFHHL-UHFFFAOYSA-N
- SMILES: OC1CCC(C2N=CC(C(=O)O)=CN=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- トポロジー分子極性表面積: 83.3
- XLogP3: 0.4
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505269-1g |
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylicacid |
1447607-31-9 | 97% | 1g |
$764 | 2023-02-02 | |
Alichem | A089006503-1g |
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid |
1447607-31-9 | 95% | 1g |
$826.80 | 2022-04-02 |
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acidに関する追加情報
2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic Acid: A Comprehensive Overview
The compound CAS No. 1447607-31-9, commonly referred to as 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities and structural versatility. The presence of the cyclohexyl group and the carboxylic acid functional group introduces unique chemical properties that make this compound a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the yield but also ensure the purity of the compound, which is crucial for its application in sensitive biological assays.
The structural integrity of this compound plays a pivotal role in its functionality. The pyrimidine ring serves as a rigid framework, while the hydroxyl group on the cyclohexane ring introduces hydrophilic properties. This combination makes the compound suitable for applications in drug design, where both hydrophilicity and rigidity are desirable traits. Recent studies have highlighted its potential as a lead molecule in the development of novel therapeutic agents targeting specific cellular pathways.
In terms of physical properties, 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid exhibits a melting point of approximately 230°C, indicating its thermal stability. The compound is sparingly soluble in water but shows enhanced solubility in polar organic solvents such as dimethylformamide (DMF) and acetonitrile. These characteristics are advantageous for its use in chromatographic separations and spectroscopic analyses.
The biological activity of this compound has been extensively investigated. In vitro studies have demonstrated its ability to inhibit key enzymes involved in metabolic pathways, suggesting its potential as an anti-inflammatory or anti-cancer agent. Furthermore, recent research has explored its role as a modulator of ion channels, which could pave the way for its application in neuropharmacology.
The environmental impact of synthesizing and using this compound is another area of concern. Scientists have developed eco-friendly synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These green chemistry approaches align with global efforts to promote sustainable chemical practices.
In conclusion, CAS No. 1447607-31-9, or 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid, represents a promising molecule with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both research and industry.
1447607-31-9 (2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid) Related Products
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)




